molecular formula C11H19NO8 B122854 (R)-2-Acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose CAS No. 10597-89-4

(R)-2-Acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose

Cat. No. B122854
CAS RN: 10597-89-4
M. Wt: 293.27 g/mol
InChI Key: SOARVSUSWULNDI-TVVSKHENSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including protection and deprotection of functional groups, as well as selective acetylation. For instance, the synthesis of 2,2,2-Trichloroethyl 2-Acetamido-3,6-di-O-acetyl-2-deoxy-β-D-glucopyranoside is achieved by converting 2-acetamido-2-deoxy-D-glucose into a glucosyl chloride and then transforming it into the desired compound through acetylation, acid hydrolysis, and selective acetylation . Similarly, the synthesis of 2-acetamido-2-deoxy-6-O-β-L-fucopyranosyl-D-glucose involves condensation reactions and the removal of protecting groups . These methods could potentially be adapted for the synthesis of (R)-2-Acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose.

Molecular Structure Analysis

The molecular structure of (R)-2-Acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose would include an acetamido group and a carboxyethyl group attached to the glucose backbone. The papers provided do not offer direct insights into the molecular structure of this specific compound but do discuss the structures of similar acetylated glucose derivatives. Understanding the structure of these related compounds can provide a foundation for predicting the molecular structure and stereochemistry of the target compound.

Chemical Reactions Analysis

Chemical reactions involving acetylated glucose derivatives typically include the formation of glycosidic bonds, selective acetylation, and the introduction of various functional groups. The papers describe the synthesis of compounds through such reactions, which are fundamental in the field of carbohydrate chemistry . These reactions are crucial for the modification of glucose derivatives, including the potential synthesis of (R)-2-Acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose.

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-2-Acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose would likely include solubility in polar solvents, reactivity of the acetamido and carboxyethyl groups, and specific optical rotation due to its chiral centers. While the provided papers do not discuss the properties of this exact compound, they do provide information on the properties of similar acetylated glucose derivatives, which can be used to infer the properties of the compound .

Scientific Research Applications

Synthesis and Structural Characterization

  • A method for synthesizing muramic acid and isomuramic acid from methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside is described. This process includes condensation, alkaline hydrolysis, and acidification steps, leading to crystalline methyl 2-acetamido-3-O-[(R,S)-1-carboxyethyl]-2-deoxy-α-D-glucopyranoside (Ragoussis et al., 1997).
  • A large-scale preparation of benzyl 2-acetamido-4,6-O-benzylidene-3-O-[(R)-1-carboxyethyl]-2-deoxy-α-D-glucopyranoside, an important precursor in chemical syntheses, has been developed. The process involves chromatographic separation and subsequent reactions with L- and D-alanine esters (Gross & Rimpler, 1986).

Enzymatic Activity and Biosynthesis

  • A study identified an enzyme in human serum, a 2-acetamido-2-deoxy-β-D-glucopyranosyltransferase, that transfers 2-acetamido-2-deoxy-D-glucose from UDP-2-acetamido-2-deoxy-D-glucose to certain saccharide acceptors, playing a key role in glycoconjugate biosynthesis (Yates & Watkins, 1983).
  • The exo-β-N-acetylglucosaminidase enzyme from Bacillus subtilis B, which acts on substrates including 2-acetamido-3-O-(D-1-carboxyethyl)-2-deoxy-D-glucose, has been characterized. This enzyme is specific for non-reducing N-acetylglucosamine end groups and may have a role in cell wall metabolism (Berkeley et al., 1973).

Chemical Reactions and Derivatives

  • The synthesis of 2-acetamido-2-deoxy-3-O-β-L-fucopyranosyl-D-glucose has been accomplished through a series of condensation reactions involving the intermediate benzyl 2-acetamido-4,6-O-benzylidene-2-deoxy-β-D-glucopyranoside (Rachaman & Jeanloz, 1969).
  • The transformation of 2-acetamido-2-deoxy-D-glucose into 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucosyl chloride and its subsequent conversion to various derivatives has been described, demonstrating the chemical versatility of this compound (Mclaren et al., 1978).

Enzymic Polymerization and Modification

  • Enzymic polymerization of monosaccharides, including 2-acetamido-2-deoxy-6-O-(α-D-galactopyranosyl)-D-glucose (N-acetylmelibiosamine), has been achieved using Saccharomyces carlsbergensis yeast. This process highlights the potential for biosynthetic pathways in the production of complex carbohydrates (Clancy & Whelan, 1967).
  • A one-pot enzymatic process for converting 2-acetamido-2-deoxy-D-glucose (GlcNAc) to 2-acetamido-2-deoxy-D-galactose (GalNAc) using three enzymes was developed, showcasing an efficient method for producing biologically important monosaccharides (Inoue et al., 2011).

properties

IUPAC Name

(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO8/c1-5(11(18)19)20-10(9(17)8(16)4-14)7(3-13)12-6(2)15/h3,5,7-10,14,16-17H,4H2,1-2H3,(H,12,15)(H,18,19)/t5-,7+,8-,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOARVSUSWULNDI-TVVSKHENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC(C(C=O)NC(=O)C)C(C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70893663
Record name (R)-2-Acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose

CAS RN

10597-89-4, 1856-93-5
Record name N-Acetylmuramic acid
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Record name N-Acetylmuramic acid
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Record name N-Acetylmuramic acid
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Record name (R)-2-Acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-2-acetamido-3-O-(1-carboxyethyl)-2-deoxy-D-glucose
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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